
H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is a peptide derivative that contains multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research. The presence of 2,2,2-trifluoroacetic acid adds to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model peptide for studying peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents for peptide synthesis.
Biology
In biology, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of peptide modifications on biological activity. It serves as a tool for understanding the structure and function of proteins.
Medicine
In medicine, this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the exploration of new drug targets and mechanisms of action.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also used in the development of biosensors and diagnostic tools.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The general synthetic route includes:
Peptide Bond Formation: The primary method involves the stepwise formation of peptide bonds between amino acid residues. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect amino groups during the synthesis. These groups are later removed under specific conditions to reveal the free amino groups.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and composition.
Industrial Production Methods
In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for efficient synthesis and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can take place at the amino and hydroxyl groups, where these groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Protecting Groups: Tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carbonyl compounds, while reduction of carbonyl groups can yield alcohols.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bonds and functional groups allow it to bind to these targets, modulating their activity and function. The presence of 2,2,2-trifluoroacetic acid can influence the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-4-carboxybutanoyl
- (2S,3R)-2-amino-3-hydroxybutanoyl
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple amino acid residues and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile tool in scientific research. The addition of 2,2,2-trifluoroacetic acid further enhances its properties, providing stability and reactivity that are not present in similar compounds.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRUJLTGMTSBJ-QIFBQZJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44F6N6O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
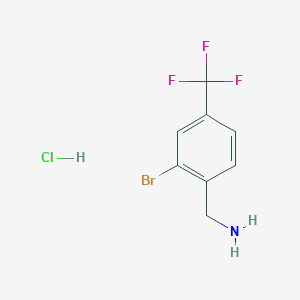
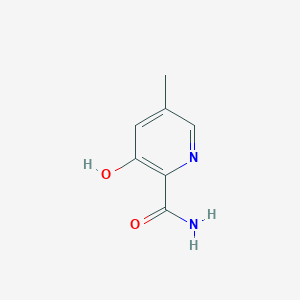
![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
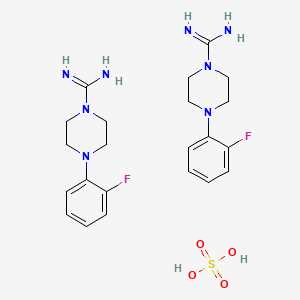
![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
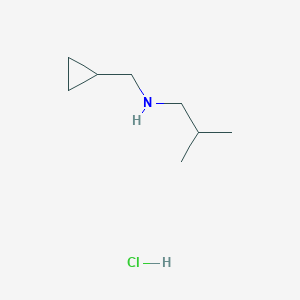
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
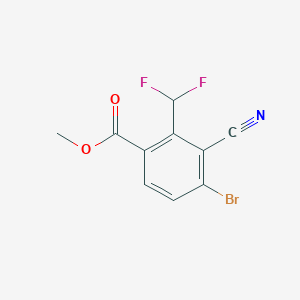
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
